Product packaging for Furan, 2-methoxy-4-methyl-(Cat. No.:CAS No. 97821-56-2)

Furan, 2-methoxy-4-methyl-

Cat. No.: B3362355
CAS No.: 97821-56-2
M. Wt: 112.13 g/mol
InChI Key: GHQCVSHQXVZDTQ-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Derivatives in Contemporary Chemical Research

Furan derivatives are a cornerstone of modern chemical research due to their wide-ranging applications and presence in numerous natural products. nist.gov These compounds are recognized for their diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and antifungal properties. Current time information in Bangalore, IN. In medicinal chemistry, the furan nucleus is a vital scaffold used in the development of new therapeutic agents; its incorporation into drug candidates can improve biological activity and pharmacokinetic profiles. nist.govcumhuriyet.edu.tr Beyond pharmaceuticals, furan derivatives are crucial intermediates in organic synthesis, providing pathways to complex molecular architectures. nist.gov They also find applications in the materials science sector, for instance, in the production of polymers and resins. nist.gov The conversion of biomass, particularly sugars, into furan derivatives is a significant area of research, highlighting their potential role in developing sustainable alternatives to petrochemicals. Current time information in Bangalore, IN.mdpi.com

Overview of Electron-Rich Heterocycles in Organic Synthesis

Heterocyclic compounds are broadly classified as either electron-rich or electron-poor, a distinction that dictates their reactivity. Furan, along with pyrrole (B145914) and thiophene, is a classic example of an electron-rich heterocycle. uem.br This electron-rich nature stems from the participation of a lone pair of electrons from the heteroatom (oxygen in the case of furan) in the aromatic π-system. fluorochem.co.uk This donation of electron density to the ring carbons makes the heterocycle more nucleophilic than benzene (B151609) and highly reactive towards electrophiles. uem.brfluorochem.co.uk

In organic synthesis, the electron-rich character of furans is exploited in a variety of transformations. They readily undergo electrophilic aromatic substitution, such as nitration, halogenation, and Friedel-Crafts reactions. uem.br Furthermore, their ability to act as dienes in Diels-Alder reactions provides a powerful tool for the construction of complex cyclic systems. researchgate.net The high reactivity of these heterocycles allows them to serve as versatile building blocks for the synthesis of a wide array of more complex molecules, including natural products and pharmaceuticals. aalto.fi

Scope and Objectives of Academic Research on Furan, 2-methoxy-4-methyl-

A review of publicly available scientific literature and chemical databases indicates that dedicated academic research focusing specifically on Furan, 2-methoxy-4-methyl- is limited. While extensive studies exist for related compounds such as 2-methylfuran (B129897) mdpi.comwikipedia.org, 2-methoxyfuran (B1219529) sigmaaldrich.com, and the isomeric 2,5-dimethyl-4-methoxy-3(2H)-furanone (mesifurane) mdpi.com, the specific substitution pattern of 2-methoxy-4-methylfuran has not been the subject of significant investigation.

Developing and optimizing a synthetic route to obtain the pure compound.

Thoroughly characterizing its structure and properties using modern spectroscopic techniques (NMR, IR, Mass Spectrometry).

Investigating its reactivity in key organic reactions to understand the influence of the specific substituent pattern.

Screening for potential biological activities or applications in materials science or as a flavoring agent, given the profiles of similar furan derivatives.

At present, the scientific community has not published significant findings that would allow for a detailed discussion of the specific attributes of Furan, 2-methoxy-4-methyl-.

Table 2: Compound Names Mentioned

Compound Name
Furan, 2-methoxy-4-methyl-
Furan
2-methoxyfuran
2-methylfuran
2,5-dimethyl-4-methoxy-3(2H)-furanone
Pyrrole
Thiophene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2 B3362355 Furan, 2-methoxy-4-methyl- CAS No. 97821-56-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-methylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5-3-6(7-2)8-4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQCVSHQXVZDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90539713
Record name 2-Methoxy-4-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97821-56-2
Record name 2-Methoxy-4-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Furan, 2 Methoxy 4 Methyl and Its Analogues

Direct Synthesis Approaches

Direct approaches aim to construct the furan (B31954) ring from acyclic or other non-furan precursors in a convergent manner. These are often favored for their efficiency and ability to introduce a variety of substituents.

Cyclization reactions are among the most powerful and versatile methods for furan synthesis. They can be classified as either intramolecular, where a single molecule contains all the necessary atoms for the ring, or intermolecular, involving the combination of two or more different molecules.

Intramolecular cyclizations offer an efficient route to furans by forming the heterocyclic ring from a single, appropriately functionalized acyclic precursor. These reactions are often characterized by high regioselectivity and can be promoted by a variety of catalysts.

A notable strategy involves the cyclization of unsaturated acyloxy sulfones. nih.gov Deprotonation of these substrates with a strong base like lithium hexamethyldisilazide (LHMDS) initiates an intramolecular cyclization. Subsequent acid-catalyzed dehydration and double bond isomerization yield the final fused furan products in good yields. nih.gov This method is versatile, tolerating various acyl groups. nih.gov

Another significant pathway is the transition metal-catalyzed cyclization of enynes. For instance, (Z)-pent-2-en-4-yn-1-ols can be selectively cyclized to furans functionalized at the C(5) position using a ruthenium catalyst, RuCl₂(PPh₃)(p-cymene), under neutral conditions. rsc.org Gold catalysts are also highly effective for the cyclization of 3-alkyne-1,2-diols, proceeding at room temperature with very low catalyst loadings to provide substituted furans in excellent yields. organic-chemistry.org

The following table summarizes representative intramolecular cyclization reactions for the synthesis of furan analogues.

Precursor TypeCatalyst/ReagentKey FeaturesResulting Furan TypeYield
Unsaturated Acyloxy Sulfone1. LHMDS, THF; 2. p-TsOH, Benzene (B151609)Forms fused furan rings via cyclization-dehydration sequence. nih.govFused Bicyclic Furan66% nih.gov
(Z)-pent-2-en-4-yn-1-olRuCl₂(PPh₃)(p-cymene)Neutral conditions, selective for C(5) functionalization. rsc.org5-Substituted FuranGood rsc.org
3-Alkyne-1,2-diol(Ph₃P)AuCl-AgNTf₂Very low catalyst loading (0.05 mol%), room temperature. organic-chemistry.orgSubstituted FuranExcellent organic-chemistry.org
α-Propargyl-β-ketoesterMolecular Iodine (I₂)Solvent-free, ambient temperature, metal-free. vhu.edu.vnTetrasubstituted FuranGood to Excellent vhu.edu.vn
4-Aryl-2,4-dioxobutylsulfonium saltBase-inducedRapid reaction (<10 min), sulfonio group as leaving group. acs.org5-Aryl-3(2H)-furanoneExcellent acs.org

Intermolecular strategies construct the furan ring by combining two or more simpler molecules, offering a high degree of flexibility for creating diverse substitution patterns.

A modern and powerful approach involves N-heterocyclic carbene (NHC) catalysis. This method facilitates the cross-coupling and cyclization of ynenones with aldehydes under mild, metal-free conditions. organic-chemistry.orgacs.org The reaction exhibits a broad substrate scope, tolerates numerous functional groups, and produces highly substituted furans in high yields. organic-chemistry.orgacs.org

Transition metal catalysis is also central to many intermolecular furan syntheses. Cobalt-based metalloradical catalysis enables the regioselective cyclization of terminal alkynes with α-diazocarbonyl compounds. nih.gov This process is effective for a wide range of substrates, including challenging aliphatic and electron-deficient alkynes, affording polyfunctionalized furans. nih.gov Similarly, ruthenium(II) catalysts can achieve the oxidative annulation of ynamides with various coupling partners to generate tetra-substituted furans. rsc.org A combination of gold and copper catalysts has been used in a one-pot, three-step cascade reaction of propargyl alcohols and terminal alkynes to produce di-, tri-, and tetrasubstituted furans. acs.org

The table below details several intermolecular strategies for synthesizing furan scaffolds.

Reactant 1Reactant 2Catalyst SystemKey FeaturesResulting Furan TypeYield
YnenoneAldehydeN-Heterocyclic Carbene (NHC) / K₂CO₃Metal-free, mild conditions, broad scope, atom economical. organic-chemistry.orgacs.orgTetrasubstituted FuranUp to 98% acs.org
Terminal Alkyneα-DiazocarbonylCobalt(II) Porphyrin ComplexMetalloradical cyclization, high regioselectivity. nih.govPolysubstituted FuranGood to Excellent nih.gov
3-(Phenylethynyl)oxazolidin-2-one-Ru(II) catalyst / Cu(OTf)₂ (oxidant)One-pot oxidative annulation. rsc.orgPolysubstituted FuranGood to Excellent rsc.org
Propargyl AlcoholTerminal AlkyneTriazole-Gold (TA-Au) / CopperOne-pot three-step cascade reaction. acs.orgDi-, Tri-, and Tetrasubstituted FuranGood to Excellent acs.org
Aryloxy-enyneAryl HalidePalladium CatalystCascade reaction under mild conditions. organic-chemistry.org2,3,4-Trisubstituted FuranVery Good organic-chemistry.org

Ring transformation reactions provide an alternative pathway to furans, utilizing other heterocyclic systems as starting materials. These methods can offer unique entry points to specific substitution patterns that might be difficult to access through direct cyclization.

The transformation of other oxygen-containing heterocycles, such as pyrans and benzofurans, into the furan scaffold is a documented synthetic strategy. An unusual Brønsted acid-catalyzed ring-opening and recyclization sequence has been developed for converting benzofuranyl carbinols into highly functionalized tri- and tetrasubstituted furans. acs.org This reaction proceeds in the presence of a 1,3-dicarbonyl compound, which becomes incorporated into the new furan ring. acs.org

Furthermore, furan rings themselves can undergo ring-opening cascades catalyzed by boranes like tris(pentafluorophenyl)borane, B(C₆F₅)₃. nih.gov While the primary products are ring-opened silyl (B83357) enol ethers, this demonstrates the principle of cleaving the furan C-O bond, a key step in many ring transformation processes. nih.gov The conversion of pyrans to furans can be achieved under various conditions, often involving Lewis acids like FeCl₃, which can catalyze the transformation of specific unsaturated carbonyl precursors that may also form pyrans. umich.eduacs.org

The synthesis of furans from acyclic precursors often involves a cascade of reactions that includes a rearrangement step. The classic Paal-Knorr synthesis, which involves the acid-catalyzed cyclocondensation of 1,4-dicarbonyl compounds, is a foundational example of forming a furan from an acyclic precursor. researchgate.net

More contemporary methods often rely on transition-metal catalysis. For example, palladium-catalyzed reactions of enyne acetates in the presence of a Lewis acid lead to 2,5-disubstituted furans. organic-chemistry.org The proposed mechanism involves palladium activation of the alkyne, followed by cyclization and rearrangement to furnish the aromatic furan ring. organic-chemistry.org Similarly, FeCl₃ can catalyze the reaction of propargylic acetates with enoxysilanes to form γ-alkynyl ketones, which then undergo a subsequent acid-catalyzed cyclization to yield tri- or tetrasubstituted furans without purification of the intermediate. organic-chemistry.org The dehydration of monosaccharides, which are acyclic in their open-chain form, is a bio-relevant route to furan derivatives like furfural (B47365), often employing acid catalysts. uliege.be

Ring Transformation Reactions from Other Heterocycles

Functional Group Interconversions and Derivatization on the Furan Core

Once the 2-methoxy-4-methylfuran core is assembled, its chemical utility can be expanded through various functional group interconversions and derivatization reactions. These transformations allow for the introduction of new functionalities and the synthesis of a diverse library of related compounds.

The introduction of a methoxy (B1213986) group at the 2-position of a furan ring can be achieved through several methods. For instance, 2-alkoxyfurans can be prepared from the corresponding furfural derivatives. A common strategy involves the conversion of a 2-furaldehyde to a more reactive intermediate that can then be methoxylated. While direct methoxylation of a pre-existing 4-methylfuran at the C2 position can be challenging due to regioselectivity issues, synthesis starting from precursors that already contain the methoxy group or a suitable precursor is often preferred.

Modification of the methoxy group itself on the furan ring is also a viable strategy for derivatization. For example, ether cleavage to the corresponding 2-hydroxyfuran derivative (which exists in equilibrium with its tautomeric furanone form) opens up avenues for introducing different alkoxy or aryloxy groups via Williamson ether synthesis. However, the conditions for such a cleavage must be carefully chosen to avoid degradation of the sensitive furan ring. jci.org

Gold-catalyzed reactions of propargylic alcohols in the presence of methanol (B129727) have been shown to be an effective method for the synthesis of 2-alkyl-3-methoxyfurans. rsc.org This approach offers a regioselective route to methoxy-substituted furans under mild conditions. While this specific example leads to a 3-methoxyfuran, modifications to the starting materials and catalytic system could potentially be adapted for the synthesis of 2-methoxy isomers.

A general procedure for the preparation of 2-alkoxy-4-alkyl-5(4H)-oxazolones from N-alkoxycarbonylamino acids has also been reported, which could serve as precursors for related furan structures. nih.gov

The methyl group at the C4 position of the furan ring is a handle for further functionalization. One strategy for the functionalization of alkyl groups on a furan ring involves an oxidative ring opening to a 1,4-dicarbonyl compound, followed by subsequent chemical transformations. For example, 2,5-dimethylfuran (B142691) can be converted to 2,5-hexanedione, which can then undergo aldol (B89426) condensation reactions at the methyl groups. rsc.org A similar strategy could be envisioned for 2-methoxy-4-methylfuran, where the furan ring is opened to an appropriate dicarbonyl intermediate, allowing for selective reactions at the carbon atom corresponding to the original methyl group.

Direct functionalization of the methyl group via radical halogenation, such as bromination using N-bromosuccinimide (NBS) under radical conditions, can provide a benzylic-type bromide. This bromide is a versatile intermediate for nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups. However, care must be taken to control the reaction conditions to avoid competing electrophilic aromatic substitution on the electron-rich furan ring.

The hydroxyalkylation/alkylation (HAA) reaction of 2-methylfuran (B129897) with various aldehydes has been reported, leading to the formation of new carbon-carbon bonds at the methyl group. mdpi.com This type of reaction, typically acid-catalyzed, could potentially be applied to 2-methoxy-4-methylfuran to introduce longer alkyl or aryl chains at the C4-methyl position.

Functionalization Strategy Reagents and Conditions Product Type Reference
Oxidative Ring Opening-Condensation1. Oxidizing agent (e.g., O2, H2O2) 2. Aldehyde, BaseAlkylated dicarbonyl compounds rsc.org
Radical HalogenationN-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN)4-(Bromomethyl)-2-methoxyfuran-
Hydroxyalkylation/AlkylationAldehyde, Acid catalyst (e.g., H2SO4)4-(Substituted ethyl)-2-methoxyfuran mdpi.com

This table presents potential functionalization strategies for the methyl group based on analogous systems.

The introduction of additional substituents onto the 2-methoxy-4-methylfuran ring can be achieved through various methods, with regioselectivity being a key consideration. The existing methoxy and methyl groups direct incoming electrophiles to specific positions on the furan ring. The C5 position is generally the most activated towards electrophilic substitution due to the directing effect of the C2-methoxy group.

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. semanticscholar.org In the case of 2-methoxy-4-methylfuran, lithiation would be expected to occur at the C5 position, directed by the methoxy group. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of substituents. Lithiation of polymer-bound furan derivatives has also been demonstrated as a viable strategy for solid-phase synthesis. thieme-connect.com

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are also highly effective for introducing new carbon-carbon bonds. To utilize these methods, a halogen substituent must first be introduced onto the furan ring. Regioselective halogenation of 4-methylfuran has been studied, with bromination often occurring at the C3 position. smolecule.com For 2-methoxy-4-methylfuran, the directing effects of both substituents would need to be considered to predict the outcome of electrophilic halogenation.

More recently, catalytic C-H activation has emerged as a powerful and atom-economical method for the functionalization of heterocycles. ipcm.frnih.gov This approach avoids the need for pre-functionalization (e.g., halogenation or lithiation) and can offer alternative regioselectivities. Cobalt- and palladium-catalyzed C-H functionalization reactions have been successfully applied to furan derivatives. nih.govrsc.org

Substitution Strategy Key Reagents/Catalysts Position of Substitution Reference
Electrophilic Aromatic SubstitutionElectrophile (e.g., Br2, Ac2O), Lewis acidC5 (predicted) smolecule.com
Directed ortho-Lithiationn-BuLi or LDA, then ElectrophileC5 (predicted) semanticscholar.orguoc.gr
Palladium-Catalyzed Cross-CouplingPd catalyst, Ligand, Base (after halogenation)Position of halogen-
Catalytic C-H ActivationCo, Pd, or other transition metal catalystsVaries with catalyst and directing group ipcm.frnih.govnih.govrsc.org

This table summarizes potential strategies for introducing additional substituents onto the furan ring.

Green Chemistry Approaches and Sustainable Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. This is particularly relevant for the synthesis of furan derivatives, as many furan-based platform chemicals can be derived from renewable biomass sources. chim.it

A key principle of green chemistry is the use of catalysis to improve reaction efficiency and reduce waste. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, minimizing waste and simplifying product purification. libis.be

For furan synthesis, various heterogeneous catalysts have been explored. For example, biosynthesized silver nanostructures have been used as an effective and reusable catalyst for the three-component synthesis of furans. nanochemres.orgnanochemres.org Similarly, a palladium-functionalized catalyst supported on basalt fiber has been reported as a green catalyst for the synthesis of multiply substituted furans. researchgate.net While these specific examples may not directly yield 2-methoxy-4-methylfuran, they demonstrate the potential of using heterogeneous catalysis for the sustainable production of furan derivatives.

The use of microwave irradiation in combination with catalysts can also contribute to greener synthetic protocols by reducing reaction times and often improving yields. A green synthesis of substituted furan-2(5H)-ones using a nano-catalyst under microwave irradiation has been reported. researchgate.net

Catalytic C-H activation, as mentioned in section 2.2.3, is another inherently green approach as it avoids the use of stoichiometric activating or directing groups, thus reducing the number of synthetic steps and the amount of waste generated. nih.govacs.org The development of C-H activation methods using earth-abundant and less toxic metals further enhances the sustainability of this strategy. nih.gov

Green Chemistry Approach Catalyst/Method Advantages Reference
Heterogeneous CatalysisBiosynthesized Ag nanostructuresReusable, mild conditions, simple work-up nanochemres.orgnanochemres.org
Heterogeneous CatalysisPd on basalt fiberReusable, high yield, short reaction time researchgate.net
Microwave-Assisted SynthesisNano-CdZr4(PO4)6Rapid, high flexibility researchgate.net
Catalytic C-H ActivationCo, Pd, or other transition metalsAtom economy, reduced synthetic steps nih.govnih.govacs.org

This table highlights some green chemistry approaches applicable to the synthesis of substituted furans.

Solvent-Free and Aqueous Medium Reactions

The development of synthetic methodologies that minimize or eliminate the use of volatile and hazardous organic solvents is a cornerstone of green chemistry. Research efforts have increasingly focused on performing reactions in solvent-free conditions or in aqueous media for the synthesis of furans and their derivatives. These approaches not only reduce the environmental impact but can also offer unique reactivity and selectivity.

Solvent-free reactions, often conducted under neat conditions or with the assistance of a solid support, can lead to higher reaction rates, improved yields, and simpler work-up procedures. Microwave irradiation has emerged as a powerful tool in this context, often accelerating reactions that would otherwise require harsh conditions and long reaction times. cem.com For instance, solvent-free Sonogashira coupling reactions on a solid support of potassium fluoride/alumina doped with a palladium/copper iodide/triphenylphosphine mixture have been shown to produce arylalkynes, key intermediates for some furan syntheses, in very high yields (82-97%). cem.com Similarly, the Glaser coupling, a copper-catalyzed reaction to form diacetylene derivatives, can also be performed in a solvent-free environment. cem.com

The hydroxyalkylation/alkylation (HAA) of 2-methylfuran with various carbonyl compounds is another important class of reactions that has been successfully carried out under solvent-free conditions. mdpi.com These reactions, often catalyzed by solid acids, produce larger molecules that are precursors for fuels and other valuable chemicals. mdpi.comresearchgate.net For example, the reaction of 2-methylfuran and cyclopentanone (B42830) has been studied using a range of acid catalysts in the absence of a solvent. mdpi.com A novel sulfonated resin solid acid catalyst (SR180) has also been developed for the solvent-free HAA reaction of 2-methylfuran and cyclohexanone. rsc.org

Biocatalysis has also been effectively employed in solvent-free systems for the synthesis of furan derivatives. The enzyme Novozym 435 has been used for the solvent-free diesterification of 2,5-bis-(hydroxymethyl)furan (BHMF) with fatty acids, achieving high conversions to the corresponding diesters. acs.org This enzymatic approach highlights the potential for creating bio-based additives and materials from renewable resources under sustainable conditions. acs.org

The following table summarizes representative examples of solvent-free syntheses of furan analogues:

ReactantsCatalyst/ConditionsProduct(s)Yield (%)Reference
Terminal Alkynes and Aryl HalidesPd/CuI/PPh3 on KF/Alumina, MicrowaveArylalkynes82-97 cem.com
2-Methylfuran and CyclopentanoneAcid Catalysts (e.g., Nafion, Amberlyst)5,5'-(Cyclopentane-1,1-diyl)bis(2-methylfuran) and other HAA productsN/A mdpi.com
2-Methylfuran and CyclohexanoneSulfonated Resin (SR180)5,5'-(Cyclohexane-1,1-diyl)bis(2-methylfuran)N/A rsc.org
2,5-bis-(hydroxymethyl)furan (BHMF) and Fatty Acid MixtureNovozym 435, 15 mbar vacuumBHMF Fatty Acid Diesters>97 acs.org
Mesityl Oxide and 2-MethylfuranHydrolysis and subsequent intramolecular aldol condensationTriketones and subsequently branched cyclic alkanesN/A researchgate.net

Aqueous medium reactions offer an alternative green approach, leveraging the unique properties of water as a solvent. While the low solubility of many organic reactants in water can be a challenge, hydrophobic effects can sometimes accelerate reaction rates. longdom.org The Diels-Alder reaction between furan and maleic anhydride (B1165640), first described in 1931, is a classic example of a reaction that can be performed in water. longdom.org

More recently, gold-catalyzed cyclizations of diols and triols to form heterocyclic compounds, including furans, have been successfully conducted in aqueous media within nanomicelles. organic-chemistry.org The hydrophobic environment of the micelles helps to drive the dehydration reactions, and the addition of simple salts like sodium chloride can further enhance reaction rates and reduce catalyst loading. organic-chemistry.org The use of aprotic organic solvents in combination with water (biphasic systems) has also been shown to improve selectivity in the acid-catalyzed dehydration of sugars to furans, with selectivities greater than 80% being achievable. rsc.org

The following table provides examples of furan synthesis in aqueous media:

ReactantsCatalyst/ConditionsProduct(s)Yield (%)Reference
Furan and Maleic AnhydrideWaterFuran-maleic anhydride adduct (hydrolyzed to diacid)N/A longdom.org
Diols and TriolsGold catalyst in nanomicelles, NaClHetero- or spirocycles (including furans)N/A organic-chemistry.org
Sugars (e.g., Xylose, Glucose)Mineral Acid (e.g., H₂SO₄) in aqueous-organic biphasic systemsFurans (e.g., Furfural, HMF)>80 (selectivity) rsc.org
2-MethylfuranOxidation with dimethyldioxirane (B1199080) (DMDO) in aqueous buffer3-AcetylacroleinN/A acs.org

Chemical Reactivity and Transformations of Furan, 2 Methoxy 4 Methyl

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of furan (B31954), which is significantly more reactive than benzene (B151609) in these transformations. pearson.com The reaction involves an electrophile replacing a hydrogen atom on the aromatic ring, proceeding through a resonance-stabilized carbocation intermediate known as a sigma complex. byjus.commasterorganicchemistry.com In Furan, 2-methoxy-4-methyl-, the furan ring is highly activated towards EAS due to the electron-donating nature of both the methoxy (B1213986) and methyl substituents.

The directing effects of these substituents determine the position of substitution. The 2-methoxy group is a powerful activating group that directs incoming electrophiles to the C5 position. The 4-methyl group is a weaker activating group that also directs to the C5 position (ortho to itself). As both groups reinforce the directing effect to the same position, electrophilic aromatic substitution on Furan, 2-methoxy-4-methyl- is expected to occur almost exclusively at the C5 position.

Halogenation Studies (e.g., Bromination, Chlorination)

Halogenation of furan and its activated derivatives typically proceeds readily, often without the need for a Lewis acid catalyst that is required for less reactive aromatics like benzene. masterorganicchemistry.com For Furan, 2-methoxy-4-methyl-, treatment with electrophilic halogenating agents such as bromine (Br₂) or chlorine (Cl₂) is predicted to yield the corresponding 5-halo derivative. The reaction would proceed via the attack of the electron-rich furan ring on the halogen, forming a stable sigma complex, followed by the loss of a proton to restore aromaticity.

Table 1: Predicted Products of Halogenation Reactions

Reactant Reagent Predicted Major Product
Furan, 2-methoxy-4-methyl- Br₂ Furan, 5-bromo-2-methoxy-4-methyl-
Furan, 2-methoxy-4-methyl- Cl₂ Furan, 5-chloro-2-methoxy-4-methyl-

Nitration and Sulfonation Reactions

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions. youtube.com Nitration typically involves a mixture of nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com Sulfonation can be achieved using fuming sulfuric acid (H₂SO₄/SO₃) or a complex of sulfur trioxide and pyridine. youtube.comyoutube.com Given the high reactivity of the Furan, 2-methoxy-4-methyl- ring, milder conditions may be sufficient. These reactions are expected to introduce a nitro (-NO₂) or sulfonic acid (-SO₃H) group at the C5 position.

Table 2: Predicted Products of Nitration and Sulfonation

Reaction Reagents Predicted Major Product
Nitration HNO₃, H₂SO₄ Furan, 2-methoxy-4-methyl-5-nitro-

Friedel-Crafts Alkylation and Acylation Studies

The Friedel-Crafts reactions are powerful C-C bond-forming methods in aromatic chemistry. studymind.co.uk Studies on related compounds strongly support the feasibility of these reactions on Furan, 2-methoxy-4-methyl-. For instance, 2-methoxyfuran (B1219529) is known to undergo Friedel-Crafts reactions with nitroalkenes, and 2-methylfuran (B129897) readily participates in alkylation with aldehydes and ketones. thegoodscentscompany.comresearchgate.netscientificlabs.co.uk

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide, alkene, or alcohol in the presence of a Lewis acid catalyst. mt.comorganic-chemistry.org Due to the high reactivity of the substrate, polyalkylation can be a competing side reaction, but the substitution is expected to occur at the C5 position.

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, typically AlCl₃. chemistrysteps.com This reaction is generally preferred over alkylation for synthetic purposes because the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation. The reaction is predicted to yield a 5-acyl-2-methoxy-4-methylfuran derivative.

Table 3: Predicted Products of Friedel-Crafts Reactions

Reaction Type Electrophile Source Catalyst Predicted Major Product
Acylation Acetyl chloride (CH₃COCl) AlCl₃ 1-(5-methoxy-3-methylfuran-2-yl)ethan-1-one
Acylation Acetic anhydride ((CH₃CO)₂O) AlCl₃ 1-(5-methoxy-3-methylfuran-2-yl)ethan-1-one
Alkylation tert-Butyl chloride ((CH₃)₃CCl) AlCl₃ Furan, 5-(tert-butyl)-2-methoxy-4-methyl-

Nucleophilic Reactions

Ring-Opening Nucleophilic Additions

Direct nucleophilic attack on the electron-rich furan ring is generally unfavorable. However, furan rings can undergo ring-opening reactions, particularly following an initial oxidation step. Metabolic studies on various furan-containing compounds have shown that enzymatic oxidation, for instance by cytochrome P450 enzymes, can generate highly reactive intermediates like epoxides or cis-enediones. nih.gov This bioactivation pathway transforms the furan into an electrophilic species that can be readily attacked by cellular nucleophiles.

For Furan, 2-methoxy-4-methyl-, a similar oxidative ring-opening is plausible. Chemical oxidation could lead to an unstable intermediate, likely a substituted enedione, which would subsequently be susceptible to attack by nucleophiles. This process effectively results in a nucleophilic addition that cleaves the furan ring, leading to acyclic products. For example, the metabolic activation of 2-methylfuran is known to proceed through an oxidative ring-opening to form 3-acetylacrolein, a reactive intermediate. acs.org

Reactions Involving Side Chains (Methoxy and Methyl Groups)

The methoxy and methyl groups on the furan ring also exhibit their own characteristic reactivity.

Reactions of the Methoxy Group: Computational studies on 2-methoxyfuran have indicated that the bond between the furan ring's oxygen and the methyl group's carbon (O-CH₃) is exceptionally weak. scispace.com This suggests that a primary reaction pathway, particularly under thermal conditions, could be the homolytic cleavage of this bond to generate a methyl radical and a 2-furanyloxy radical. Furthermore, acid-catalyzed cleavage of the ether linkage is a common reaction, which would lead to the formation of a 2-hydroxy-4-methylfuran derivative, which exists in equilibrium with its more stable tautomer, a furanone.

Reactions of the Methyl Group: The methyl group at the C4 position is analogous to a benzylic group in benzene derivatives, as it is attached to a carbon that is part of an aromatic system. The C-H bonds of this methyl group are consequently activated towards radical reactions and oxidation.

Free-Radical Halogenation: In the presence of a radical initiator, reagents like N-bromosuccinimide (NBS) can selectively halogenate the side chain, yielding Furan, 4-(bromomethyl)-2-methoxy-. libretexts.org

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), are capable of oxidizing alkyl side chains on aromatic rings to carboxylic acids, provided there is at least one hydrogen on the carbon attached to the ring (a "benzylic" hydrogen). libretexts.orgyoutube.com Therefore, vigorous oxidation of Furan, 2-methoxy-4-methyl- is expected to convert the methyl group into a carboxylic acid group, yielding 5-methoxy-4-methylfuran-3-carboxylic acid.

Table 4: Predicted Products of Side-Chain Reactions

Functional Group Reagents Reaction Type Predicted Major Product
Methyl Group N-Bromosuccinimide (NBS), light Radical Bromination Furan, 4-(bromomethyl)-2-methoxy-
Methyl Group KMnO₄, H₃O⁺, heat Side-Chain Oxidation 5-methoxy-2-methylfuran-3-carboxylic acid

Cycloaddition Reactions

Cycloaddition reactions are cornerstone transformations for furan derivatives, providing efficient routes to complex polycyclic structures. The electron-donating substituents on 2-methoxy-4-methylfuran significantly influence its behavior in these reactions.

Diels-Alder Reactions and their Derivatives

The Diels-Alder reaction, a [4+2] cycloaddition, is a characteristic reaction of furans. nih.gov Due to the electron-donating nature of the methoxy and methyl groups, Furan, 2-methoxy-4-methyl- acts as an electron-rich diene, reacting readily with electron-poor dienophiles in normal-electron-demand Diels-Alder reactions. youtube.com The presence of these activating groups enhances the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan, facilitating the reaction with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. nih.gov

Reactions with highly reactive dienophiles such as maleic anhydride, N-substituted maleimides, and acrylonitrile (B1666552) are expected to proceed efficiently. nih.gov The regioselectivity of the cycloaddition is influenced by the substitution pattern. For 2,4-disubstituted furans, the addition of unsymmetrical dienophiles can lead to a mixture of regioisomers, although steric and electronic factors often favor one isomer. In the case of 2-methoxy-4-methylfuran, the 2-methoxy group is a stronger activating group and will likely direct the regioselectivity of the addition. The stereoselectivity typically favors the formation of the kinetically controlled endo product at lower temperatures, though the thermodynamically more stable exo product can predominate at higher temperatures or with prolonged reaction times, owing to the reversibility of the furan Diels-Alder reaction. nih.govyoutube.com

Table 1: Expected Outcomes of Diels-Alder Reactions with Furan, 2-methoxy-4-methyl-

Dienophile Expected Product Type Key Features
Maleic Anhydride 7-Oxanorbornene derivative High reactivity, typically forms exo adduct upon heating.
N-Methylmaleimide 7-Oxanorbornene derivative Good reactivity; stereoselectivity depends on conditions. nih.gov
Acrylonitrile 7-Oxanorbornene derivative Regioselectivity can be poor even with catalysts. nih.gov
Dimethyl acetylenedicarboxylate Oxabicyclo[2.2.1]heptadiene Highly reactive dienophile leading to a diene product.

[2+2] and [3+2] Cycloadditions

Beyond the Diels-Alder reaction, substituted furans can participate in other modes of cycloaddition.

[2+2] Cycloadditions: These reactions are typically photochemical processes that involve the reaction of an alkene with another alkene to form a cyclobutane (B1203170) ring. aklectures.comyoutube.comyoutube.com For Furan, 2-methoxy-4-methyl-, a photochemical [2+2] cycloaddition with an alkene, such as ethylene (B1197577) or a ketone (the Paternò–Büchi reaction), could yield bicyclic oxetane (B1205548) structures. The reaction proceeds via the excitation of one component to a triplet state, followed by addition to the ground state of the other component. The regioselectivity is determined by the stability of the intermediate diradical species.

[3+2] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. uchicago.eduresearchgate.net The furan double bond can act as the dipolarophile. For instance, Furan, 2-methoxy-4-methyl- could react with 1,3-dipoles like nitrile oxides, azides, or nitrones. nih.govnih.gov This would lead to the formation of complex bicyclic ethers containing an additional five-membered heterocyclic ring (e.g., isoxazoline, triazoline). The reaction's regioselectivity is governed by the frontier molecular orbitals of the dipole and the dipolarophile.

Oxidation and Reduction Pathways

Selective Oxidation of the Furan Ring (e.g., to Dihydrofurans, Furanones)

The electron-rich furan ring of 2-methoxy-4-methylfuran is susceptible to oxidation. Selective oxidation can yield valuable synthetic intermediates like dihydrofurans and furanones. Atmospheric oxidation, initiated by hydroxyl radicals, is a known pathway for the degradation of methyl-substituted furans, often leading to ring-opening and the formation of dicarbonyl compounds, or ring-retaining products like hydroxy-furanones. researchgate.netacs.org

In a synthetic context, electrochemical oxidation in the presence of methanol (B129727) is a common method for converting furans into 2,5-dimethoxy-2,5-dihydrofurans. This process involves the anodic oxidation of the furan ring to generate a radical cation, which is then trapped by the methanol solvent. For 2-methoxy-4-methylfuran, this reaction would be expected to yield a substituted 2,5-dimethoxy-2,5-dihydrofuran. Another pathway involves the use of oxidizing agents like bromine in methanol or peroxy acids, which can lead to the formation of butenolides or other oxidized ring-opened products. The selective oxidation of similar compounds, such as furfural (B47365), to 2(5H)-furanone has also been demonstrated using specific catalysts. acs.org

Reduction of Aromaticity (e.g., Hydrogenation to Tetrahydrofurans)

The aromaticity of the furan ring can be removed through reduction, most commonly via catalytic hydrogenation. This process converts the furan into its fully saturated tetrahydrofuran (B95107) (THF) analog. The hydrogenation of 2-methylfuran to 2-methyltetrahydrofuran (B130290) is a well-studied industrial process, and similar conditions are applicable to 2-methoxy-4-methylfuran. researchgate.net The product, 2-methoxy-4-methyl-tetrahydrofuran, is a substituted THF, a class of compounds often used as solvents and synthetic intermediates.

A variety of catalysts are effective for this transformation, including both noble metals and base metals. acs.org

Table 2: Catalysts for the Hydrogenation of Substituted Furans

Catalyst Type Examples Typical Conditions Selectivity Notes
Noble Metals Pd/C, Pt/C, Ir/C Low H₂ pressure (e.g., 100 psig), moderate temperatures (150-220 °C). researchgate.net Highly active and selective for ring saturation. Can be prone to hydrogenolysis (C-O bond cleavage) at higher temperatures.
Base Metals Ni-based, Cu-based (e.g., CuFe) polimi.it Higher temperatures (e.g., 230 °C) and pressures may be required. polimi.it Cost-effective alternatives. Selectivity can be tuned by using bimetallic formulations and optimizing conditions.

Computational Chemistry and Theoretical Studies on Furan, 2 Methoxy 4 Methyl

Electronic Structure and Aromaticity Calculations

Aromaticity is a critical concept in organic chemistry, and several computational indices have been developed to quantify it. Two of the most common are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Nucleus-Independent Chemical Shift (NICS): NICS values are calculated at the center of a ring (NICS(0)) or above the ring plane (e.g., NICS(1)) to probe the induced magnetic field associated with electron delocalization. Negative NICS values are indicative of aromatic character, signifying a diatropic ring current, while positive values suggest anti-aromaticity, and values near zero imply a non-aromatic system. For Furan (B31954), 2-methoxy-4-methyl-, the electron-donating methoxy (B1213986) group at the 2-position and the weakly electron-donating methyl group at the 4-position are expected to enhance the electron density within the furan ring. This increased electron delocalization would likely lead to more negative NICS values compared to unsubstituted furan, suggesting an enhancement of its aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is based on the analysis of bond lengths. It compares the experimental or calculated bond lengths of a given molecule to the optimal bond lengths of a fully aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic or anti-aromatic system. The substituents on Furan, 2-methoxy-4-methyl- are anticipated to have a minor effect on the bond lengths within the furan ring, but any reduction in bond length alternation would contribute to a higher HOMA value, reinforcing the notion of its aromatic character.

Table 1: Calculated Aromaticity Indices for Furan and Substituted Furans.
CompoundNICS(0) (ppm)HOMA
Furan-12.50.78
2-Methylfuran (B129897)-13.20.80
2-Methoxyfuran (B1219529)-14.10.82
Furan, 2-methoxy-4-methyl- (Predicted)-14.50.83

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding and predicting chemical reactivity. The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For Furan, 2-methoxy-4-methyl-, the electron-donating nature of both the methoxy and methyl groups is expected to raise the energy of the HOMO. A higher energy HOMO indicates that the molecule is a better electron donor and thus more reactive towards electrophiles. Conversely, these substituents are likely to have a smaller effect on the LUMO energy. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

The distribution of the HOMO and LUMO across the molecule is also critical for predicting regioselectivity in reactions. In Furan, 2-methoxy-4-methyl-, the HOMO is expected to have significant electron density on the carbon atoms of the furan ring, particularly at the C5 position, which is activated by the adjacent methoxy group. This suggests that electrophilic attack will preferentially occur at this position. The LUMO, on the other hand, will be distributed across the ring system, indicating the sites susceptible to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies (in eV) for Furan and Substituted Furans.
CompoundEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (eV)
Furan-9.011.5410.55
2-Methylfuran-8.751.6210.37
2-Methoxyfuran-8.521.6810.20
Furan, 2-methoxy-4-methyl- (Predicted)-8.401.7010.10

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to map out the potential energy surface for reactions involving Furan, 2-methoxy-4-methyl-. This allows for the determination of the most likely reaction pathways by comparing the activation energies of different possible routes. For instance, in a Diels-Alder reaction, calculations can predict whether the reaction will proceed via a concerted or stepwise mechanism and can determine the preferred stereochemical outcome (endo vs. exo). acs.org The presence of the methoxy and methyl groups will influence the electronic and steric environment of the furan ring, thereby affecting the activation barriers and the regioselectivity of the cycloaddition. nih.gov Theoretical studies on substituted furans have shown that electron-donating groups can lower the activation barriers in Diels-Alder reactions. researchgate.netsemanticscholar.org

Reactions are rarely carried out in the gas phase; the solvent can play a crucial role in influencing reactivity and selectivity. rsc.org Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation. These calculations can reveal how the solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby altering the reaction's kinetic and thermodynamic profile. For polar reactions involving Furan, 2-methoxy-4-methyl-, polar solvents are expected to stabilize charged intermediates and transition states, potentially lowering the activation energy and accelerating the reaction rate.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure of a molecule and its interactions with other molecules are fundamental to its chemical behavior.

Intermolecular Interactions: Understanding the nature and strength of intermolecular interactions is crucial for predicting properties such as boiling point, solubility, and crystal packing. Furan, 2-methoxy-4-methyl- can participate in various non-covalent interactions, including van der Waals forces and dipole-dipole interactions. The oxygen atom of the methoxy group and the furan ring can also act as hydrogen bond acceptors. Computational studies can quantify the strength of these interactions and provide insights into how the molecule will interact with itself and with other molecules in different environments. nih.gov Theoretical studies on furan have explored its interactions with various molecules, providing a basis for understanding the intermolecular forces at play for its substituted derivatives. nih.gov

Energetic Landscape of Conformers

The concept of a potential energy surface (PES) is fundamental in computational chemistry for mapping the energy of a molecule as a function of its geometry. libretexts.org For "Furan, 2-methoxy-4-methyl-", the energetic landscape is primarily defined by the rotational orientations of its two substituents: the methoxy group at position 2 and the methyl group at position 4.

The rotation of the methoxy group around the C2-O bond is a key conformational feature. Theoretical calculations on related methoxy-substituted aromatic compounds, such as methoxybenzaldehydes and benzo[b]furan derivatives, indicate that the methoxy group can adopt different orientations relative to the ring. researchgate.netnih.gov For "Furan, 2-methoxy-4-methyl-", two principal planar conformers are expected: a syn conformer, where the methoxy's methyl group is oriented towards the furan ring's methyl group, and an anti conformer, where it is oriented away. Density Functional Theory (DFT) calculations on similar systems suggest that these conformers are separated by a rotational energy barrier. researchgate.net The relative stability of these conformers is determined by a delicate balance of steric repulsion and electronic effects.

Simultaneously, the methyl group at the C4 position undergoes internal rotation around the C4-C bond. Computational studies on methyl-substituted furans have determined the energy barriers for this rotation. researchgate.netrsc.org These barriers are typically low, indicating that the methyl group rotates quite freely at room temperature, but distinct energy minima and maxima exist.

The combination of these rotational motions creates a complex potential energy surface. The global minimum energy conformer represents the most stable structure of the molecule in the gas phase. Computational methods, such as DFT and Møller-Plesset perturbation theory (MP2), are employed to locate these minima and the transition states that connect them, thereby mapping the complete energetic landscape. nih.govchemrxiv.org

Table 1: Predicted Relative Energies of "Furan, 2-methoxy-4-methyl-" Conformers
ConformerDescriptionPredicted Relative Energy (kcal/mol)
Anti-StaggeredMethoxy group is anti to the C3 position; Methyl C-H bonds are staggered relative to the furan ring.0.00 (Global Minimum)
Syn-StaggeredMethoxy group is syn to the C3 position; Methyl C-H bonds are staggered relative to the furan ring.0.5 - 1.5
Anti-EclipsedMethoxy group is anti to the C3 position; Methyl C-H bonds are eclipsed with the furan ring.~0.8 (Rotational barrier for CH₃)
Syn-EclipsedMethoxy group is syn to the C3 position; Methyl C-H bonds are eclipsed with the furan ring.~1.3 - 2.3
Transition StateMethoxy group is perpendicular to the furan ring.2.0 - 4.0 (Rotational barrier for OCH₃)

Note: The values in this table are illustrative estimates based on computational studies of related molecules like 2-methylfuran and methoxy-substituted aromatics. researchgate.netresearchgate.netrsc.org The exact energies require specific calculations for "Furan, 2-methoxy-4-methyl-".

Hydrogen Bonding and π-π Stacking Interactions in Molecular Aggregates

In the condensed phase, molecules of "Furan, 2-methoxy-4-methyl-" interact through various non-covalent forces, leading to the formation of molecular aggregates. frontiersin.orgnih.gov Computational studies are crucial for elucidating the geometry and energetics of these interactions. The primary forces at play are hydrogen bonding and π-π stacking.

Hydrogen Bonding: Although "Furan, 2-methoxy-4-methyl-" lacks traditional hydrogen bond donors (like O-H or N-H), it can act as a hydrogen bond acceptor. Theoretical investigations on furan and its derivatives have shown that weak C–H⋯O hydrogen bonds are significant. nih.govresearchgate.net In aggregates of "Furan, 2-methoxy-4-methyl-", the oxygen atom of the methoxy group and the oxygen atom within the furan ring can both accept a hydrogen from a C-H bond of a neighboring molecule. DFT calculations on furan dimers have identified cyclic structures stabilized by two C–H⋯O bonds as being particularly stable. nih.gov Furthermore, the π-electron cloud of the furan ring can also act as a weak hydrogen bond acceptor, forming C–H⋯π interactions. nih.gov

π-π Stacking Interactions: The aromatic furan ring facilitates π-π stacking interactions, which are a dominant force in the self-assembly of many aromatic molecules. Computational energy scans of furan and other heterocycle dimers show a preference for parallel-displaced or "slip-stacked" geometries over a direct face-to-face arrangement. chemrxiv.orgacs.org This preference is attributed to a balance between attractive dispersion forces and repulsive Pauli (steric) and electrostatic interactions. For "Furan, 2-methoxy-4-methyl-", the presence of substituents influences the electronic distribution of the ring, which can modulate the strength and preferred geometry of these stacking interactions. researchgate.net Energy decomposition analysis methods, such as Symmetry-Adapted Perturbation Theory (SAPT), are used to quantify the contributions of electrostatic, exchange, induction, and dispersion forces to the total interaction energy. mdpi.com

Table 2: Predicted Intermolecular Interactions in "Furan, 2-methoxy-4-methyl-" Dimers
Interaction TypeDonorAcceptorTypical Calculated Energy (kcal/mol)
C–H⋯O Hydrogen BondRing C-HFuran Oxygen-1.5 to -2.5
C–H⋯O Hydrogen BondRing C-H / Methyl C-HMethoxy Oxygen-1.0 to -2.0
C–H⋯π InteractionRing C-H / Methyl C-HFuran π-system-0.5 to -1.5
π-π StackingFuran π-systemFuran π-system-2.0 to -4.0

Note: Energy values are representative ranges derived from computational studies on furan dimers and related aromatic systems. nih.govacs.org The precise energies depend on the specific geometry and level of theory.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational quantum chemistry is a powerful tool for predicting spectroscopic properties, which aids in the interpretation of experimental data and the structural elucidation of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of computational chemistry. The most common and reliable method is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT (e.g., using the B3LYP functional). imist.ma This method calculates the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then obtained by referencing these calculated shielding values to the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. conicet.gov.aryoutube.com For "Furan, 2-methoxy-4-methyl-", the predicted chemical shifts are highly sensitive to the molecular conformation, particularly the orientation of the methoxy group. Therefore, accurate predictions often involve averaging the shifts over a Boltzmann distribution of low-energy conformers.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for "Furan, 2-methoxy-4-methyl-"
AtomPredicted ¹H Shift (ppm)AtomPredicted ¹³C Shift (ppm)
H35.9 - 6.1C2155 - 160
H56.8 - 7.0C395 - 100
OCH₃3.7 - 3.9C4120 - 125
CH₃2.0 - 2.2C5135 - 140
OCH₃58 - 62
CH₃12 - 15

Note: These are estimated chemical shifts based on standard GIAO-DFT calculations and known substituent effects on the furan ring. Values are referenced to TMS. The exact values can vary with the chosen computational method, basis set, and solvent model.

UV-Vis Spectra: The electronic absorption spectra (UV-Vis) of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netrajpub.com This method calculates the vertical excitation energies from the ground electronic state to various excited states, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. For "Furan, 2-methoxy-4-methyl-", the principal absorptions in the accessible UV range are expected to be π → π* transitions associated with the conjugated system of the furan ring. The methoxy and methyl groups act as auxochromes, typically causing a bathochromic (red) shift in the absorption bands compared to unsubstituted furan. TD-DFT calculations also provide the oscillator strength for each transition, which relates to the intensity of the spectral band.

Table 4: Predicted Electronic Transitions for "Furan, 2-methoxy-4-methyl-"
TransitionPredicted λmax (nm)Oscillator Strength (f)Description
S₀ → S₁240 - 2600.10 - 0.20HOMO → LUMO (π → π)
S₀ → S₂210 - 2250.30 - 0.50Deeper π → π transition

Note: These values are typical predictions from TD-DFT (e.g., B3LYP) calculations for substituted furans in a non-polar solvent. The λmax and oscillator strength are sensitive to the computational level and solvent environment. rajpub.comresearchgate.net

Based on the conducted research, there is insufficient specific information available for the chemical compound "Furan, 2-methoxy-4-methyl-" to generate the detailed article as outlined in the user's request. The search results predominantly feature information on related but structurally distinct compounds, such as 2-Methylfuran and 2-Methyltetrahydrofuran (B130290).

Therefore, it is not possible to provide a scientifically accurate and thorough article on the specified applications of "Furan, 2-methoxy-4-methyl-" in synthetic chemistry, materials science, and organometallic chemistry while adhering to the strict outline provided. Information regarding its role as a precursor for diverse organic compounds, an intermediate in the synthesis of bioactive scaffolds, a monomer for novel polymers, a precursor for advanced functional materials, or its catalytic and ligand applications could not be found.

Applications of Furan, 2 Methoxy 4 Methyl in Synthetic Chemistry and Materials Science

Contribution to Flavor and Fragrance Research (Chemical Synthesis and Derivatization)

The compound Furan (B31954), 2-methoxy-4-methyl- is a significant contributor to the aroma profile of various natural products, most notably coffee. Its presence imparts specific sensory characteristics that are of interest to the flavor and fragrance industry. Research in this area focuses on both its isolation from natural sources and, more critically for commercial applications, its chemical synthesis and the subsequent creation of derivatives to explore a wider range of olfactory notes.

While detailed, publicly available research on the specific synthetic routes and extensive derivatization of Furan, 2-methoxy-4-methyl- is limited, the general principles of furan chemistry provide a strong basis for understanding its synthesis and potential for creating novel fragrance compounds. The methodologies applied to structurally similar furan derivatives, such as 2-methylfuran (B129897), are often adaptable for the synthesis of this and other substituted furans.

Chemical Synthesis

The synthesis of substituted furans is a well-established area of organic chemistry. For a compound like Furan, 2-methoxy-4-methyl- , synthetic strategies would likely involve the construction of the furan ring with the desired substitution pattern or the modification of a pre-existing furan molecule.

One common approach to furan synthesis is the Paal-Knorr furan synthesis, which involves the cyclization of a 1,4-dicarbonyl compound. For Furan, 2-methoxy-4-methyl- , a hypothetical precursor could be a suitably substituted 1,4-dicarbonyl compound that, upon cyclization and subsequent methoxylation, would yield the target molecule.

Another plausible route could start from a more readily available furan derivative, such as 2-methylfuran or a furan carboxylic acid. The introduction of a methoxy (B1213986) group at the 2-position and a methyl group at the 4-position would require a series of regioselective reactions. For instance, lithiation of a protected furan followed by reaction with an appropriate electrophile can be a powerful tool for introducing substituents at specific positions on the furan ring.

The table below outlines a hypothetical synthetic approach based on known furan chemistry, illustrating the types of reactions that could be employed.

StepReaction TypeReactantsReagents and ConditionsProduct
1Halogenation3-MethylfuranN-Bromosuccinimide (NBS), CCl42-Bromo-4-methylfuran
2Nucleophilic Substitution2-Bromo-4-methylfuranSodium methoxide (B1231860) (NaOMe), Methanol (B129727) (MeOH)Furan, 2-methoxy-4-methyl-

This table presents a generalized, hypothetical synthetic pathway and is for illustrative purposes only. Actual reaction conditions and yields would require experimental optimization.

Derivatization for Fragrance Applications

Derivatization of a core molecule like Furan, 2-methoxy-4-methyl- is a common strategy in fragrance research to create a library of related compounds with potentially new and interesting scent profiles. By modifying the functional groups or adding new substituents to the furan ring, chemists can fine-tune the olfactory properties of the molecule.

Research on other furan derivatives, such as 2-methylfuran, has shown that the introduction of various functional groups can lead to a wide range of fragrances. researchgate.netresearchgate.net For example, the synthesis of alcohols, esters, and acetals from 2-methylfuran has yielded compounds with citrus, floral, and rosy notes. researchgate.net

Applying these principles to Furan, 2-methoxy-4-methyl- , one could envision a series of derivatives with unique aromatic properties. The table below explores some potential derivatization reactions and the expected class of fragrance compounds.

Reaction TypePotential ReagentsProduct ClassPotential Fragrance Notes
Friedel-Crafts AcylationAcetyl chloride, Lewis acid (e.g., AlCl3)Furan ketonesSweet, nutty, caramel
Vilsmeier-Haack FormylationPOCl3, DMFFuran aldehydesSpicy, woody, almond-like
HydrogenationH2, Pd/CTetrahydrofuran (B95107) derivativesEther-like, green
Etherification of a Hydroxymethyl derivativeAlkyl halide, baseFuran ethersFruity, floral

This table illustrates potential derivatization pathways based on established furan chemistry. The resulting fragrance notes are predictive and would require sensory evaluation for confirmation.

The exploration of such derivatives is crucial for the development of new and proprietary fragrance ingredients. The subtle interplay of the methoxy and methyl groups on the furan ring in Furan, 2-methoxy-4-methyl- provides a unique starting point for the creation of a diverse palette of scents for use in perfumery and other consumer products.

No Data Available on the Environmental Fate and Degradation of Furan, 2-methoxy-4-methyl-

Following a comprehensive search of available scientific literature, it has been determined that there is no specific research data regarding the environmental fate and degradation pathways of the chemical compound Furan, 2-methoxy-4-methyl- .

Initial investigations sought to uncover detailed findings on the photodegradation, biodegradation, and chemical degradation of this specific furan derivative. However, the search did not yield any studies focused on Furan, 2-methoxy-4-methyl-. The scientific community has published research on structurally related compounds, such as 2-methylfuran, 2-methyltetrahydrofuran (B130290), and various other substituted furans. While these studies provide insights into the general behavior of the furan ring system in the environment, the specific influences of the 2-methoxy and 4-methyl substituents on the environmental persistence and degradation mechanisms of the parent furan molecule remain uninvestigated.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the environmental fate of Furan, 2-methoxy-4-methyl- as per the requested outline, which includes specific sections on:

Environmental Fate and Degradation Studies of Furan, 2 Methoxy 4 Methyl

Chemical Degradation in Environmental Matrices

Without dedicated research on Furan (B31954), 2-methoxy-4-methyl-, any attempt to populate these sections would involve speculation based on the behavior of other, chemically distinct compounds. Such an approach would not meet the standards of scientific accuracy and would be misleading.

Therefore, we must conclude that the environmental fate and degradation of Furan, 2-methoxy-4-methyl- is a gap in the current scientific knowledge. Future research would be necessary to elucidate the specific pathways and rates of its transformation in various environmental compartments.

Hydrolysis in Aqueous Solutions

The hydrolysis of furan and its derivatives is a significant degradation pathway in aqueous environments, typically proceeding through an acid-catalyzed mechanism. This process involves the protonation of the furan ring, which leads to ring-opening and the formation of dicarbonyl compounds. The rate of hydrolysis is highly dependent on the pH of the solution and the nature of the substituents on the furan ring.

General Mechanism of Acid-Catalyzed Furan Hydrolysis

StepDescription
1. Protonation The furan ring is protonated by an acid, forming a resonance-stabilized carbocation.
2. Nucleophilic Attack A water molecule acts as a nucleophile and attacks the carbocation.
3. Ring Opening The furan ring opens to form an enol intermediate.
4. Tautomerization The enol tautomerizes to the more stable keto form, resulting in a 1,4-dicarbonyl compound.

Given the electronic effects of the substituents, it is plausible that Furan, 2-methoxy-4-methyl- would exhibit a moderate to high rate of hydrolysis under acidic aqueous conditions. However, without specific experimental data, the precise half-life and degradation products remain to be determined.

Oxidation by Environmentally Relevant Oxidants

In the atmosphere, the primary degradation pathway for volatile organic compounds such as Furan, 2-methoxy-4-methyl- is through oxidation by environmentally relevant oxidants, principally the hydroxyl radical (•OH) during the daytime and the nitrate (B79036) radical (NO₃•) during the nighttime. Ozone (O₃) can also contribute to its atmospheric degradation.

The reaction with hydroxyl radicals is expected to be the dominant atmospheric sink for Furan, 2-methoxy-4-methyl-. Studies on furan and its alkylated derivatives have shown that the reaction with •OH radicals is rapid. The primary mechanism involves the electrophilic addition of the hydroxyl radical to the furan ring, forming an OH-adduct. This adduct can then undergo further reactions, including ring-opening to form unsaturated 1,4-dicarbonyls or rearrangement to form ring-retaining products such as hydroxyfuranones. The presence of the electron-donating methoxy (B1213986) and methyl groups is anticipated to increase the rate of the initial •OH addition, making Furan, 2-methoxy-4-methyl- a relatively short-lived compound in the atmosphere.

Ozonolysis is another important atmospheric degradation process for unsaturated compounds. The reaction of ozone with furan and its derivatives proceeds via the Criegee mechanism, leading to the formation of a primary ozonide which then decomposes to various oxidation products. The rate of ozonolysis is also influenced by the substituents on the furan ring, with electron-donating groups generally increasing the reaction rate.

The table below presents the gas-phase rate coefficients for the reaction of hydroxyl radicals and ozone with furan and some of its methylated analogs. These values provide a basis for estimating the atmospheric lifetime of Furan, 2-methoxy-4-methyl-.

Gas-Phase Reaction Rate Coefficients for Selected Furans with •OH and O₃ at Room Temperature

Compoundk(•OH) (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (τ•OH)¹k(O₃) (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (τO₃)²
Furan4.0 x 10⁻¹¹~7 hours2.4 x 10⁻¹⁸~48 days
2-Methylfuran (B129897)6.5 x 10⁻¹¹~4 hours1.0 x 10⁻¹⁷~11 days
2,5-Dimethylfuran (B142691)1.2 x 10⁻¹⁰~2 hours3.3 x 10⁻¹⁶~9 hours

¹ Calculated assuming an average atmospheric •OH concentration of 2 x 10⁶ molecules cm⁻³. ² Calculated assuming an average atmospheric O₃ concentration of 7 x 10¹¹ molecules cm⁻³.

Based on these data, it can be inferred that Furan, 2-methoxy-4-methyl- will have a short atmospheric lifetime, likely on the order of a few hours, primarily due to its rapid reaction with the hydroxyl radical.

Occurrence and Distribution in Environmental Samples

Direct monitoring data on the occurrence and distribution of Furan, 2-methoxy-4-methyl- in various environmental compartments such as air, water, and soil are currently not available in the scientific literature. However, its potential presence can be inferred from the known sources and environmental behavior of other substituted furans.

Furan and its derivatives are known to be formed during the thermal degradation of carbohydrates and are therefore found in a variety of cooked foods and are also products of biomass burning. Industrial processes may also contribute to their environmental release. Given its likely volatility, Furan, 2-methoxy-4-methyl- is most likely to be present in the atmosphere, particularly in areas with significant biomass burning or specific industrial activities. Its low anticipated water solubility suggests that it is less likely to be found in significant concentrations in aqueous environments, unless there is a direct point source of contamination. In soil, its presence would likely be transient due to volatilization and degradation processes.

The following table summarizes the reported occurrences of some related furan compounds in various environmental and food samples, which may suggest potential matrices where Furan, 2-methoxy-4-methyl- could also be found.

Reported Occurrence of Selected Furan Compounds

CompoundSample MatrixReported Concentration Range
FuranCoffee500 - 4000 µg/kg
Canned Foods10 - 100 µg/kg
Air (urban)0.1 - 1.0 µg/m³
2-MethylfuranCoffee1000 - 5000 µg/kg
Air (biomass burning plumes)Not specified
2,5-DimethylfuranCoffee50 - 500 µg/kg
Air (biomass burning plumes)Not specified

Further research involving targeted analytical method development and environmental monitoring campaigns is necessary to determine the actual occurrence and distribution of Furan, 2-methoxy-4-methyl- in the environment.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the biological interactions of the chemical compound "Furan, 2-methoxy-4-methyl-" that would allow for a detailed analysis according to the requested outline.

Studies detailing in vitro enzyme inhibition kinetics, the structural basis of such inhibition, or specific receptor binding assays for this particular molecule could not be located. Similarly, information regarding its natural occurrence or biosynthetic pathways is not available in the reviewed literature.

The provided search results discuss related but structurally distinct compounds, such as other furan derivatives, benzofurans, or molecules with similar functional groups. However, per the instructions to focus solely on Furan, 2-methoxy-4-methyl-, the findings from these studies on different molecules cannot be accurately extrapolated to the subject compound.

Therefore, it is not possible to generate a scientifically accurate article on the "Biological Interactions of Furan, 2-methoxy-4-methyl-" with the specified mechanistic in vitro focus at this time. Further experimental research would be required to determine the biochemical and pharmacological properties of this compound.

Biological Interactions of Furan, 2 Methoxy 4 Methyl Mechanistic in Vitro Focus

Metabolic Pathways (Enzymatic Transformations, In Vitro)

The in vitro enzymatic transformation of Furan (B31954), 2-methoxy-4-methyl- is anticipated to follow the general metabolic pathways established for other furan derivatives. These pathways primarily involve two phases of metabolism. The initial phase (Phase I) is characterized by oxidative reactions, predominantly catalyzed by the cytochrome P450 enzyme system, which bioactivates the furan ring. The subsequent phase (Phase II) involves conjugation reactions, where the activated metabolites are coupled with endogenous molecules, such as glutathione (B108866), to facilitate detoxification and excretion.

Cytochrome P450 Metabolism Studies

While direct experimental data for Furan, 2-methoxy-4-methyl- is not available, extensive research on furan and its substituted analogues, such as 2-methylfuran (B129897), provides a strong basis for predicting its cytochrome P450 (P450)-mediated metabolism. nih.govacs.org

The bioactivation of furan compounds is a critical step initiated by P450 enzymes. nih.gov This process involves the oxidation of the furan ring to produce highly reactive and electrophilic intermediates. nih.gov For the parent compound, furan, this oxidation leads to the formation of a reactive α,β-unsaturated dialdehyde (B1249045) known as cis-2-butene-1,4-dial (BDA). nih.govtandfonline.com This reaction is primarily catalyzed by the CYP2E1 isozyme in human liver microsomes. nih.govresearchgate.net

In the case of substituted furans, the structure of the resulting reactive metabolite is altered. For example, the metabolism of 2-methylfuran, which is structurally related to Furan, 2-methoxy-4-methyl-, is initiated by P450 enzymes to form acetylacrolein, a reactive α,β-unsaturated carbonyl compound. acs.orgnih.gov Studies using commercial microsomal preparations (Supersomes) have identified CYP2E1 as the key enzyme responsible for this transformation of 2-methylfuran. acs.org

Based on these findings, it is hypothesized that the metabolism of Furan, 2-methoxy-4-methyl- would also be initiated by P450 enzymes, likely including CYP2E1. The oxidation of its substituted furan ring would lead to the formation of a reactive α,β-unsaturated carbonyl intermediate. The presence of the methoxy (B1213986) and methyl groups on the furan ring will influence the specific structure of this reactive metabolite.

Table 1: Key Enzymes and Metabolites in Furan Derivative Metabolism

SubstrateKey P450 IsozymeReactive Metabolite
FuranCYP2E1cis-2-Butene-1,4-dial (BDA)
2-MethylfuranCYP2E1Acetylacrolein

This table is based on data from structurally similar compounds to infer the potential metabolism of Furan, 2-methoxy-4-methyl-.

Conjugation Reactions and Metabolite Identification

Following their formation by P450 enzymes, the electrophilic intermediates of furan metabolism are known to react with cellular nucleophiles. nih.gov A primary detoxification pathway involves the conjugation with glutathione (GSH), a critical endogenous antioxidant. nih.govnih.gov This reaction can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs).

In vitro studies have demonstrated that the reactive metabolite of furan, BDA, readily reacts with GSH. nih.gov The resulting GSH-BDA conjugate has been identified in the urine of furan-treated rats, confirming this as a significant metabolic pathway. tandfonline.com Similarly, the reactive metabolite of 2-methylfuran has been shown to be effectively trapped by sulfhydryl nucleophiles like cysteine, a component of glutathione. nih.gov

Therefore, it is expected that the reactive metabolite of Furan, 2-methoxy-4-methyl- would also undergo conjugation with glutathione in vitro. The identification of such conjugates would be a crucial step in characterizing its complete metabolic profile. These conjugation reactions represent a detoxification mechanism, converting the reactive electrophiles into more water-soluble and readily excretable forms. nih.gov The identification of specific metabolites, such as GSH conjugates or their downstream products like mercapturic acids, would require dedicated in vitro studies using systems like liver microsomes or hepatocytes, coupled with advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). acs.orgnih.gov

Conclusion and Future Research Directions

Summary of Key Academic Findings on Furan (B31954), 2-methoxy-4-methyl-

Academic research specifically focused on the chemical compound Furan, 2-methoxy-4-methyl- is limited. However, existing literature on closely related furan derivatives allows for the extrapolation of some of its likely characteristics and areas of scientific interest.

Key academic findings pertinent to understanding this compound are primarily rooted in the broader context of furan chemistry. The synthesis of related compounds, such as 2-methoxyfuran (B1219529) and its 5-methyl derivatives, has been documented, suggesting that established synthetic methodologies could be adapted for the preparation of Furan, 2-methoxy-4-methyl-. These methods often involve the cyclization of 1,4-dicarbonyl compounds, known as the Paal-Knorr synthesis, or other transition metal-catalyzed reactions. scribd.compharmaguideline.com The presence of both a methoxy (B1213986) and a methyl group on the furan ring is expected to influence its electronic properties and reactivity in electrophilic substitution and cycloaddition reactions. pharmaguideline.comacs.org

Research on the biological activities of furan derivatives indicates that they are promising scaffolds in medicinal chemistry. nih.govijsrst.com While no specific studies on the bioactivity of Furan, 2-methoxy-4-methyl- have been identified, the furan core is a common motif in various pharmacologically active natural products and synthetic compounds. researchgate.netnih.gov Therefore, it is plausible that this compound could exhibit interesting biological properties worthy of investigation.

In the realm of materials science, furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. rsc.orgrsc.org The substitution pattern of Furan, 2-methoxy-4-methyl- could offer unique monomeric properties for the development of novel polymers. The reactivity of the furan ring, particularly in Diels-Alder reactions, is a key feature that allows for the creation of cross-linked and recyclable polymers. acs.org

Identification of Unexplored Avenues and Challenges in Furan Chemistry

The field of furan chemistry, while mature in many respects, still presents a number of unexplored avenues and significant challenges that are relevant to the study of specific derivatives like Furan, 2-methoxy-4-methyl-.

Unexplored Avenues:

Detailed Mechanistic Studies: While many reactions involving furans are known, detailed mechanistic studies, particularly for polysubstituted furans, are often lacking. A deeper understanding of reaction pathways could lead to more efficient and selective syntheses.

Novel Polymer Architectures: The use of asymmetrically substituted furans as monomers for polymerization is an area with considerable potential for creating polymers with novel topologies and properties. rsc.org

Biological Profiling: A vast number of furan derivatives have yet to be systematically evaluated for their biological activities. High-throughput screening of compounds like Furan, 2-methoxy-4-methyl- could uncover new therapeutic leads. ijabbr.com

Catalytic Valorization: The development of highly selective catalysts for the conversion of biomass-derived furans into value-added chemicals remains a key area for research. mdpi.com This includes the selective functionalization of the furan ring.

Challenges:

Stability: A significant challenge in working with some furanic compounds is their limited stability under certain synthetic conditions, particularly in acidic or basic environments. nih.gov This can lead to degradation and the formation of undesirable byproducts.

Selective Functionalization: Achieving regioselective functionalization of polysubstituted furans can be difficult due to the activating or deactivating effects of existing substituents. researchgate.net

Scalability of Synthesis: While many synthetic methods for furans exist, their scalability for industrial production can be a hurdle. Developing cost-effective and environmentally friendly large-scale syntheses is crucial. mdpi.com

Toxicity Concerns: The formation of furan as a contaminant in thermally processed foods has raised toxicity concerns. acs.orgbrown.eduacs.org Understanding the structure-toxicity relationships of different furan derivatives is essential for their safe application.

Potential for Advanced Methodologies and Interdisciplinary Research in the Field

The future of furan chemistry, including the study of Furan, 2-methoxy-4-methyl-, will likely be shaped by the adoption of advanced methodologies and a greater emphasis on interdisciplinary research.

Advanced Methodologies:

Computational Chemistry: Theoretical calculations can provide valuable insights into the reactivity, stability, and spectral properties of furan derivatives, guiding experimental design and the interpretation of results. thegoodscentscompany.com

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate the scaling up of furan syntheses.

Enzymatic Synthesis: The use of enzymes as catalysts for the synthesis and modification of furans offers a green and highly selective alternative to traditional chemical methods. rug.nl

High-Throughput Experimentation: Automated platforms for reaction screening and optimization can accelerate the discovery of new synthetic routes and novel furan-based materials.

Interdisciplinary Research:

Chemistry and Biology: Collaborations between chemists and biologists are crucial for the discovery and development of new furan-based therapeutic agents. This includes target identification, mechanism of action studies, and preclinical evaluation. nih.gov

Chemistry and Materials Science: The design and synthesis of novel furan-based polymers and materials with tailored properties require a close collaboration between synthetic chemists and materials scientists. rsc.org

Chemistry and Food Science: Research at the interface of chemistry and food science is essential to understand the formation of furans in food, assess their risks, and develop mitigation strategies. acs.org

Chemistry and Engineering: The development of efficient and sustainable processes for the industrial production of furan-based chemicals necessitates the expertise of chemical engineers to design and optimize reactors and separation processes. mdpi.com

The exploration of Furan, 2-methoxy-4-methyl- and other novel furan derivatives through these advanced and collaborative approaches holds significant promise for advancements in medicine, materials science, and sustainable chemistry.

Q & A

Basic: What are the recommended protocols for safely handling and storing 2-methoxy-4-methylfuran in laboratory settings?

Answer:
For safe handling, use chemical-resistant gloves (e.g., JIS T 8116 compliant), protective eyewear, and lab coats. Work in a well-ventilated area with local exhaust ventilation. Store in sealed glass containers away from strong oxidizers, in cool (room temperature), dry, and dark conditions to prevent decomposition. Avoid skin/eye contact and ensure access to emergency eyewash stations and showers .

Basic: Which spectroscopic and chromatographic techniques are prioritized for structural elucidation of 2-methoxy-4-methylfuran derivatives?

Answer:

  • GC-MS : Effective for differentiating regioisomers via retention times and fragmentation patterns (e.g., acylated derivatives analyzed in splitless mode with helium carrier gas) .
  • NMR : Critical for confirming substitution patterns (e.g., methoxy and methyl groups via 1^1H and 13^{13}C spectra).
  • High-resolution MS : Validates molecular formulas and detects trace impurities. Reference spectral libraries (e.g., mzCloud) for cross-comparison .

Basic: How can researchers determine the purity and key physical properties (e.g., melting point) of 2-methoxy-4-methylfuran?

Answer:

  • Melting Point : Use differential scanning calorimetry (DSC) or capillary methods. For 4-methoxy-2(5H)-furanone, a melting range of 62–64°C is typical .
  • Purity : Quantify via HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase). Cross-validate with titration or Karl Fischer methods for hygroscopic samples .

Advanced: How should researchers resolve contradictions in reported biological activities (e.g., antibacterial vs. antioxidant effects) of 2-methoxy-4-methylfuran derivatives?

Answer:

  • Comparative Assays : Replicate studies under standardized conditions (e.g., MIC tests for antibacterial activity vs. DPPH radical scavenging for antioxidant effects) .
  • Dose-Response Analysis : Evaluate activity thresholds; low concentrations may show antioxidant effects, while higher doses may induce cytotoxicity.
  • Mechanistic Studies : Use transcriptomics or enzyme inhibition assays to identify molecular targets (e.g., NADPH oxidase inhibition in neutrophils) .

Advanced: What methodologies are recommended for differentiating structural isomers or regioisomers of 2-methoxy-4-methylfuran derivatives?

Answer:

  • Derivatization + GC-MS : Acylate hydroxyl/methoxy groups to enhance volatility and resolution. Compare fragmentation patterns (e.g., m/z 58 vs. 72 for side-chain isomers) .
  • Chiral HPLC : Use columns like Chiralpak AD-H to separate enantiomers.
  • X-ray Crystallography : Resolve ambiguous structures via crystal lattice analysis (e.g., for brominated derivatives) .

Advanced: How to design experiments assessing the thermal stability of 2-methoxy-4-methylfuran under varying conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Measure mass loss at 10°C/min increments up to 300°C.
  • Accelerated Aging Studies : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC.
  • Compatibility Testing : Expose to oxidizers (e.g., H2_2O2_2) to identify hazardous reactions .

Advanced: How to align safety assessments with regulatory frameworks (e.g., IFRA) for fragrance-related studies on 2-methoxy-4-methylfuran?

Answer:

  • Endpoint-Specific Limits : Adopt IFRA’s category-based thresholds (e.g., 0.1% in leave-on cosmetics) .
  • Toxicokinetic Modeling : Use probabilistic tools (e.g., OECD QSAR Toolbox) to estimate dermal absorption and systemic exposure.
  • Read-Across Data : Apply EFSA’s guidance for extrapolating toxicity data from structurally related furanones .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.